

Application Notes and Protocols for Erythrityl Tetranitrate in Energetic Materials Research

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Compound of Interest

Compound Name: *Erythrityl tetranitrate*

Cat. No.: *B1671062*

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Introduction

Erythrityl tetranitrate (ETN) is a nitrate ester explosive that has garnered significant interest in the field of energetic materials research. Chemically similar to pentaerythritol tetranitrate (PETN), ETN exhibits high performance characteristics, including a high velocity of detonation and positive oxygen balance. Its relatively low melting point of 61°C allows for its use in melt-castable explosive formulations, offering advantages in processing and charge design.^[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of ETN in a research setting.

Key Applications in Energetic Materials

ETN's properties make it a versatile component in various energetic material applications:

- **Melt-Castable Explosives:** Due to its low melting point, ETN can be safely melted and cast into various shapes, which is advantageous for producing precisely dimensioned explosive charges with high density.^[1]
- **Plastic-Bonded Explosives (PBXs):** ETN can be incorporated into polymer matrices to create PBXs. These formulations often exhibit reduced sensitivity to accidental initiation while maintaining high performance. Binders such as polyisobutylene (PIB) and synthetic oils are commonly used.

- Sensitizer for Ammonium Nitrate: ETN has been shown to be an effective sensitizer for ammonium nitrate-based explosives, enhancing their detonation properties.
- Eutectic Mixtures: ETN can form eutectic mixtures with other explosives like TNT and PETN, which can lower the melting point of the formulation, facilitating melt-casting operations.[\[1\]](#)

Data Presentation: Properties of Erythrityl Tetranitrate

The following tables summarize the key physical, chemical, and energetic properties of ETN for easy comparison.

Table 1: Physical and Chemical Properties of ETN

Property	Value
Chemical Formula	C ₄ H ₆ N ₄ O ₁₂
Molar Mass	302.11 g/mol
Appearance	White crystalline solid
Density	1.72 g/cm ³
Melting Point	61 °C
Oxygen Balance	+5.3%

Table 2: Energetic Properties of ETN

Property	Value
Velocity of Detonation (VoD)	8100 m/s @ 1.72 g/cm ³
Heat of Explosion	6.3 MJ/kg
Relative Brisance (Hess Test)	Significantly higher than Semtex 1A

Table 3: Sensitivity Data for ETN

Sensitivity Test	Value	Comparison
Impact Sensitivity (BAM Fallhammer)	~3-4 J	Similar to PETN
Friction Sensitivity (BAM Friction Tester)	~50-60 N	More sensitive than PETN
Electrostatic Spark Sensitivity	0.0625 J	-

Experimental Protocols

Caution: **Erythrityl tetranitrate** is a sensitive high explosive. All handling and experimentation should be conducted by trained personnel in a properly equipped laboratory with appropriate safety measures, including but not limited to, blast shields, remote handling equipment, and personal protective equipment.

Protocol 1: Synthesis of Erythrityl Tetranitrate (Mixed Acid Method)

This protocol describes the synthesis of ETN via the nitration of erythritol using a mixture of nitric and sulfuric acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Erythritol
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (99%) or Concentrated Nitric Acid (70%)
- Ice
- Distilled Water
- Sodium Bicarbonate
- Ethanol (for recrystallization)

Equipment:

- Glass beakers
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Acid Mixture Preparation: In a fume hood, slowly add 30 mL of concentrated sulfuric acid to a beaker cooled in an ice bath. While stirring, slowly add 30 mL of nitric acid, ensuring the temperature does not exceed 10°C.
- Nitration: Slowly add 10 grams of erythritol to the chilled and stirring acid mixture in small portions. Maintain the temperature of the reaction mixture below 15°C throughout the addition.
- Reaction: Once all the erythritol has been added, continue stirring the mixture in the ice bath for 30-60 minutes.
- Precipitation: Carefully and slowly pour the reaction mixture into a large beaker containing at least 500 mL of an ice/water slurry. A white precipitate of ETN will form.
- Filtration and Neutralization:
 - Filter the crude ETN using a Buchner funnel.
 - Wash the collected ETN with several portions of cold distilled water.
 - Prepare a dilute solution of sodium bicarbonate and wash the ETN until the washings are neutral (test with pH paper). This step is crucial to remove residual acid, which can cause

instability.

- Finally, wash with cold distilled water again to remove any remaining sodium bicarbonate.
- Drying: Press the ETN cake as dry as possible on the filter paper. For further drying, the product can be spread on a tray and air-dried in a well-ventilated area, away from heat and ignition sources.
- Recrystallization (for higher purity):
 - Dissolve the crude ETN in a minimum amount of warm ethanol (around 40°C).
 - Filter the warm solution to remove any insoluble impurities.
 - Slowly add cold distilled water to the filtrate with stirring to precipitate the ETN.
 - Filter the purified ETN, wash with cold water, and dry as described above.

Protocol 2: Preparation of a Melt-Cast ETN Charge

This protocol outlines the procedure for safely melting and casting ETN into a desired shape.

Materials:

- Purified, dry **Erythrityl Tetranitrate**
- Mold of desired shape (e.g., cylindrical)

Equipment:

- Temperature-controlled water bath
- Beaker for melting ETN
- Thermometer
- Remote handling tools

Procedure:

- Setup: Place the temperature-controlled water bath in a blast-proof enclosure.
- Melting: Place the desired amount of ETN into a clean, dry beaker. Submerge the bottom of the beaker in the water bath. Slowly heat the water bath to approximately 65-70°C. Do not exceed 75°C to avoid accelerated decomposition.
- Monitoring: Continuously monitor the temperature of the molten ETN with a thermometer.
- Casting: Once the ETN is completely molten, carefully and remotely pour the liquid into the pre-heated mold.
- Cooling: Allow the cast charge to cool slowly to room temperature to minimize the formation of voids and cracks. This can be achieved by turning off the water bath and allowing it to cool naturally.
- Demolding: Once solidified and cooled, carefully remove the cast ETN charge from the mold.

Protocol 3: Determination of Impact Sensitivity (BAM Fallhammer)

This protocol describes the standardized method for determining the impact sensitivity of ETN using a BAM Fallhammer apparatus.[\[5\]](#)[\[6\]](#)

Equipment:

- BAM Fallhammer apparatus with a 2 kg drop weight
- Steel anvils and sample holders
- Non-sparking spatula
- Remote operating system

Procedure:

- Sample Preparation: Place a small, measured amount of dry, powdered ETN (typically 40 mm³) into the sample holder.

- Test Execution:
 - Place the sample holder on the anvil of the fallhammer.
 - Set the initial drop height to a low value (e.g., 10 cm).
 - Remotely release the drop weight.
 - Observe for any reaction (e.g., flash, sound, smoke).
- Data Analysis (Up-and-Down Method):
 - If a reaction occurs ("go"), decrease the drop height for the next test.
 - If no reaction occurs ("no-go"), increase the drop height for the next test.
 - Continue this process for a predetermined number of trials (e.g., 20-30).
 - The 50% initiation height (H_{50}), which corresponds to the impact energy, is calculated from the series of go/no-go results using statistical methods.

Protocol 4: Determination of Friction Sensitivity (BAM Friction Tester)

This protocol outlines the standard procedure for determining the friction sensitivity of ETN using a BAM friction tester.[7][8][9]

Equipment:

- BAM friction tester with porcelain plates and pegs
- Non-sparking spatula

Procedure:

- Sample Preparation: Place a small amount of dry, powdered ETN onto the porcelain plate.
- Test Execution:

- Position the porcelain peg over the sample.
- Apply a known load to the peg using the weighted arm of the apparatus.
- Activate the motor to move the plate back and forth once under the peg.
- Observe for any reaction.

- Data Analysis:
 - Perform a series of tests with varying loads.
 - The result is typically reported as the load at which a reaction occurs in 1 out of 6 trials.

Protocol 5: Measurement of Detonation Velocity (Optical Fiber Method)

This protocol describes a common method for measuring the velocity of detonation of a melt-cast ETN charge using optical fibers.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Equipment:

- Melt-cast ETN charge of known dimensions
- Detonator and booster charge
- Optical fibers
- High-speed data acquisition system (e.g., oscilloscope)
- Photodetectors

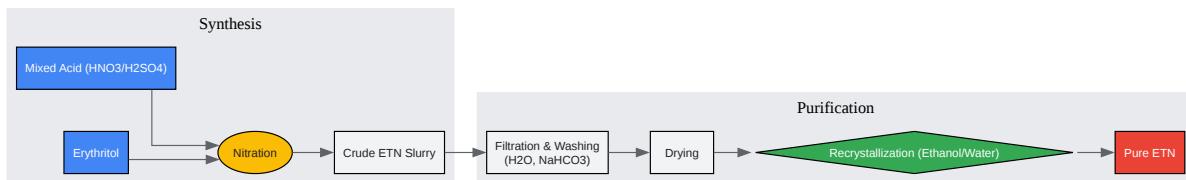
Procedure:

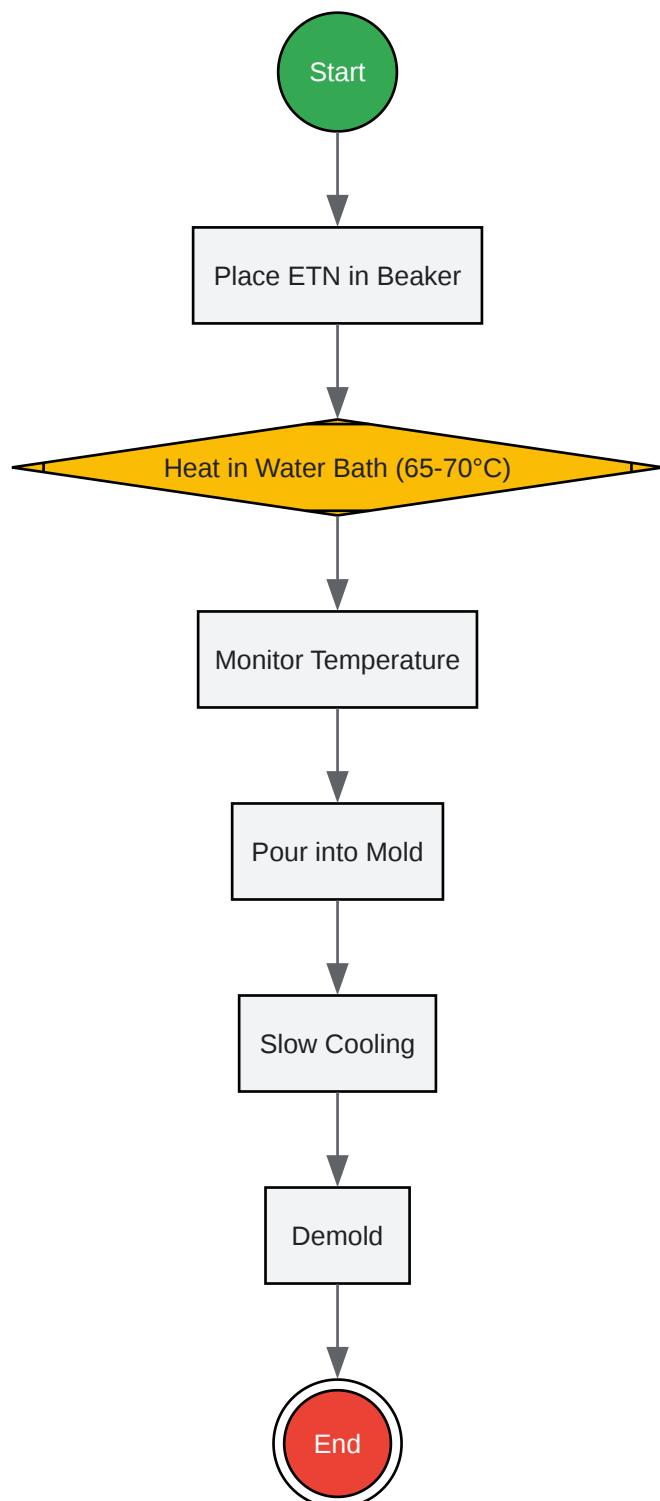
- Charge Preparation: Drill small holes at precise, known intervals along the length of the cast ETN charge.
- Fiber Insertion: Insert the ends of the optical fibers into the drilled holes, ensuring good contact with the explosive.

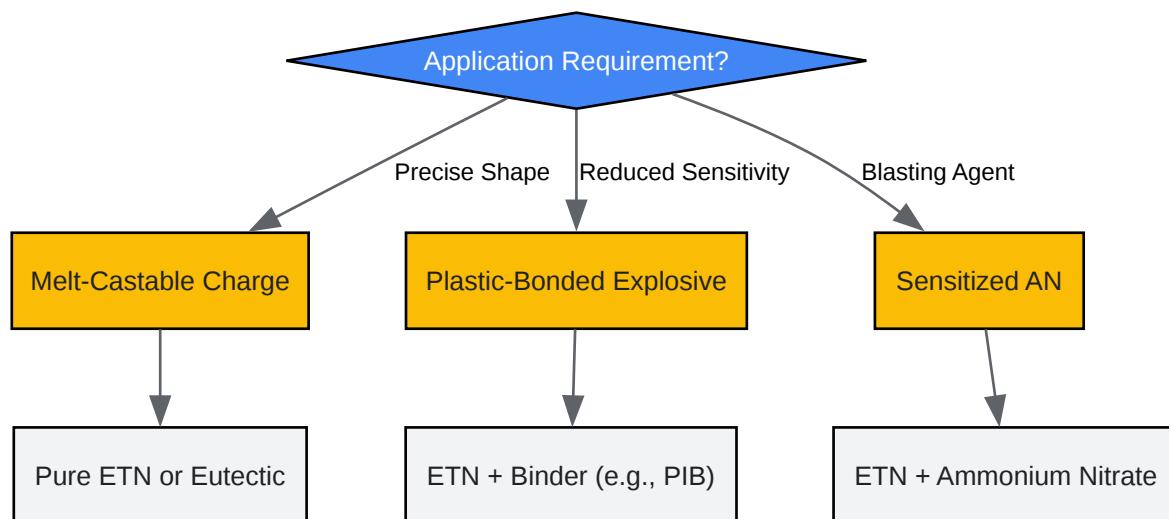
- Initiation Setup: Attach a detonator and a suitable booster charge to one end of the ETN charge.
- Data Acquisition Setup: Connect the other end of the optical fibers to photodetectors, which are in turn connected to a high-speed oscilloscope.
- Detonation: In a secure test facility, initiate the detonation.
- Data Recording and Analysis:
 - As the detonation front propagates along the charge, it will sequentially cut the optical fibers, causing a loss of light signal at the photodetectors.
 - The oscilloscope will record the time at which the signal from each fiber is lost.
 - The velocity of detonation is calculated by dividing the known distance between the fibers by the measured time interval between the signal losses.

Visualizations

Synthesis and Purification Workflow for ETN







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